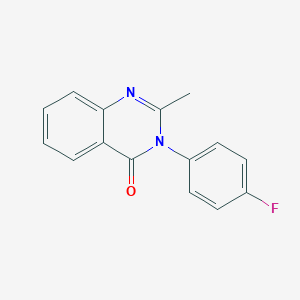

3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one

準備方法

WAY-622252の合成経路および反応条件は、入手可能な文献には詳しく記載されていません。

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of quinazolin-4(3H)-one, including 3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one, exhibit significant anticancer properties. For instance, studies have reported the synthesis of novel sulfonates containing quinazolinone rings that inhibit aldose reductase (ALR2), with some compounds showing potent activity against K562 leukemia cells . The structure-activity relationship (SAR) of these compounds has been extensively studied to optimize their efficacy.

Anti-inflammatory Properties

Quinazolinone derivatives have been evaluated for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives showed promising COX-1 and COX-2 inhibition profiles, indicating potential as anti-inflammatory agents .

Antimicrobial Activity

The rise of multi-drug resistant bacteria necessitates the development of new antibacterial agents. Compounds based on quinazolinone structures have demonstrated enhanced antibacterial activity when conjugated with silver nanoparticles. For example, studies revealed that certain 3-aryl-8-methylquinazolin-4(3H)-ones exhibited improved efficacy against Gram-negative and Gram-positive bacteria . The presence of electron-donating groups significantly influenced their antibacterial properties.

Synergistic Effects

Further investigations into the structural space of quinazolinones have shown that specific derivatives can synergize with existing antibiotics like piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA). This synergy enhances the bactericidal effect and offers a potential strategy for overcoming antibiotic resistance .

Radioligands for Receptor Studies

The compound has also been explored as a radioligand for histamine H(3) receptors, which are important in various physiological processes and disease states. The identification of selective radioligands facilitates receptor occupancy studies, aiding in drug discovery efforts .

Structure-Activity Relationships

The SAR studies on 4(3H)-quinazolinones have provided insights into how modifications to the chemical structure can enhance biological activity. For instance, variations in substituents on the quinazolinone core have been linked to differences in potency against various biological targets .

Data Summary Table

作用機序

WAY-622252の作用機序は、アミロイド病およびシヌクレイン病に関連する分子標的および経路との相互作用を伴います . この化合物は、誤った折り畳みタンパク質の凝集と毒性を調節すると考えられており、これらの病気の病因についての洞察を提供しています。関与する正確な分子標的と経路は現在も調査中であり、正確なメカニズムを解明するためにはさらなる研究が必要です。

類似化合物との比較

WAY-622252は、アミロイド病およびシヌクレイン病に特異的に適用される点でユニークです。 これらの病気の研究に用いられる類似の化合物には、他のアミロイド阻害剤やタンパク質凝集のモジュレーターが含まれます . WAY-622252は、その特定の分子構造と、神経変性のメカニズムに関する新しい洞察を提供する可能性により、際立っています。

類似化合物のリスト::- アミロイド阻害剤

- タンパク質凝集のモジュレーター

化学反応の分析

WAY-622252は、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。これらの反応に用いられる一般的な試薬や条件は、入手可能な情報源には明記されていません。これらの反応によって生成される主要な生成物は、用いられる特定の条件や試薬によって異なりますが、詳しい情報は容易に入手できません。

科学研究における用途

WAY-622252は、特にアミロイド病およびシヌクレイン病の研究において、科学研究で広く用いられています これらの病気は、誤った折り畳みによってタンパク質が蓄積することが特徴であり、神経変性を引き起こします。WAY-622252は、これらの病気の根底にあるメカニズムを調査し、潜在的な治療介入を開発するために使用されます。

生物活性

3-(4-Fluorophenyl)-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with appropriate aryl amines under acidic conditions. Various methods have been employed to optimize yield and purity, including the use of deep eutectic solvents as green media for synthesis, which enhances the efficiency and reduces environmental impact .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinazolinone derivatives. In particular, this compound has shown promising antibacterial activity against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in comparison to standard antibiotics like ciprofloxacin .

| Compound | Pathogen | Zone of Inhibition (cm) |

|---|---|---|

| This compound | Proteus vulgaris | 1.1 |

| Bacillus subtilis | 1.4 | |

| Ciprofloxacin | Staphylococcus aureus | 1.0 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has also been extensively researched. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values range from 10.58 to 31.85 μM/L, indicating significant anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (μM/L) | Reference Drug IC50 (μM/L) |

|---|---|---|

| HepG2 | 10.58 | 8.55 |

| MCF-7 | 11.94 | 8.90 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this quinazolinone derivative has demonstrated anti-inflammatory effects in various models. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models, supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their chemical structure. Modifications at various positions on the quinazoline ring can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing groups like fluorine at the para position of the phenyl ring has been associated with increased antibacterial activity .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized a series of quinazolinones, including derivatives of this compound, and evaluated their efficacy against MRSA strains. The results indicated that certain derivatives exhibited synergistic effects when combined with beta-lactam antibiotics .

- Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of various substituted quinazolinones against HepG2 and MCF-7 cell lines. The study found that compounds with specific substitutions showed enhanced cytotoxicity compared to traditional chemotherapeutics .

特性

IUPAC Name |

3-(4-fluorophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONAQXGMJDYSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172389 | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-80-9 | |

| Record name | 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(p-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。